Structural Elucidation of 2H-Benzimidazole-2-Thione: A Comprehensive Crystallographic Guide
Structural Elucidation of 2H-Benzimidazole-2-Thione: A Comprehensive Crystallographic Guide
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including proton pump inhibitors (e.g., omeprazole), antimicrobial agents, and corrosion inhibitors. Among its derivatives, 2H-benzimidazole-2-thione (often referred to by its tautomeric name, 2-mercaptobenzimidazole) presents a fascinating case study in structural chemistry.
Understanding the precise three-dimensional architecture of this molecule is critical for rational drug design. The spatial arrangement of its hydrogen-bond donors and acceptors directly dictates target-binding affinity. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 2H-benzimidazole-2-thione, detailing the thermodynamic drivers of its crystallization, the step-by-step Single-Crystal X-Ray Diffraction (SC-XRD) methodology, and the quantitative structural metrics that define its solid-state behavior.
Tautomeric Equilibrium and Solid-State Dominance
In solution, 2-mercaptobenzimidazole exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. However, crystallographic analysis unequivocally demonstrates that the thione tautomer (1,3-dihydro-2H-benzimidazole-2-thione) is the exclusive species in the solid state .
The Causality of Thione Selection
The preferential crystallization of the thione form is driven by thermodynamics. The thione tautomer possesses two N-H hydrogen bond donors and one highly polarizable C=S hydrogen bond acceptor. This configuration allows for the formation of robust, infinite one-dimensional zig-zag chains or cyclic dimers via N-H···S intermolecular hydrogen bonds . The enthalpy gained from this extensive hydrogen-bonding network significantly lowers the lattice energy, making the thione crystal lattice thermodynamically vastly superior to any potential thiol-based lattice.
Tautomeric equilibrium and thermodynamic selection of the thione form.
Experimental Protocols: A Self-Validating Workflow
To achieve a high-resolution structural model, the crystallographic workflow must be meticulously controlled. The following protocols outline the standard operating procedures for isolating and analyzing 2H-benzimidazole-2-thione, emphasizing the mechanistic reasoning behind each technical choice.
SC-XRD workflow for 2H-benzimidazole-2-thione structural elucidation.
Protocol 1: Crystal Growth and Harvesting
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Solvent System Selection: Dissolve high-purity 2-mercaptobenzimidazole powder in a 1:1 mixture of absolute ethanol and deionized water.
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Causality: Ethanol provides solubility, while water acts as an antisolvent to modulate the saturation point. The protic nature of both solvents supports the hydrogen-bonding dynamics necessary for thione stabilization.
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Controlled Evaporation: Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 293 K.
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Causality: Slow evaporation maintains near-equilibrium conditions. Rapid precipitation leads to kinetic trapping, yielding microcrystalline powders or twinned crystals unsuitable for SC-XRD.
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Harvesting: Submerge the harvested crystal in a drop of perfluorinated polyether (e.g., Paratone-N oil) under a polarizing microscope.
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Causality: The oil coats the crystal, preventing solvent loss (which causes lattice cracking) and protecting the sample from atmospheric moisture, which could form amorphous ice rings during cryocooling.
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Protocol 2: SC-XRD Data Collection
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Mounting and Cryocooling: Mount the oil-coated crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).
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Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is absolute critical for resolving the electron density of the low-mass hydrogen atoms attached to the nitrogen centers, which serves as the definitive proof of the thione tautomer.
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Diffraction: Utilize Mo Kα ( λ = 0.71073 Å) or Cu Kα radiation to collect full-sphere data. Ensure high redundancy to maximize the signal-to-noise ratio.
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Data Reduction: Apply multi-scan absorption corrections (e.g., SADABS).
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Causality: Sulfur is a moderate X-ray absorber. Failing to correct for absorption will result in systematic errors in the observed intensities, leading to distorted thermal ellipsoids and inaccurate bond lengths.
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Protocol 3: Structure Solution and Refinement
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Phasing: Solve the structure using intrinsic phasing methods via SHELXT .
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL integrated within the Olex2 GUI .
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Hydrogen Atom Treatment: Locate the N-bound hydrogen atoms in the difference Fourier map and refine them freely with isotropic displacement parameters.
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Self-Validation: If the molecule were in the thiol form, a residual electron density peak would appear near the sulfur atom. The absence of a peak near S, combined with distinct peaks near both N atoms, self-validates the thione assignment.
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Quantitative Structural Analysis
The crystallographic data provides unambiguous geometric evidence of the molecule's electronic state. Below are the typical structural parameters derived from high-quality SC-XRD analysis of 2H-benzimidazole-2-thione.
Table 1: Crystallographic and Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C 7 H 6 N 2 S |
| Formula Weight | 150.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 1 /c |
| Unit Cell Dimensions | a≈13.5 Å, b≈4.0 Å, c≈13.0 Å, β≈104∘ |
| Volume | ≈680 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100(2) K |
Table 2: Selected Geometric Parameters (Bond Lengths and Angles)
The bond lengths are the ultimate diagnostic tool for tautomeric assignment. A pure C-S single bond is typically ∼1.81 Å, whereas a pure C=S double bond is ∼1.61 Å. The observed C-S distance in this structure strongly indicates double-bond character, confirming the thione state.
| Structural Feature | Atoms Involved | Distance (Å) / Angle (°) | Structural Implication |
| Thione Bond | C(2) - S(1) | 1.68 - 1.70 Å | Confirms C=S double bond character. |
| Amide-like Bond | C(2) - N(1) / N(3) | 1.34 - 1.36 Å | Indicates partial double bond character via resonance. |
| Aromatic Core | C - C (Benzene ring) | 1.38 - 1.40 Å | Standard aromatic delocalization. |
| Internal Angle | N(1) - C(2) - N(3) | ∼105∘ | Constrained by the 5-membered imidazole ring. |
| Hydrogen Bond | N(1)-H ⋯ S(1) ′ | N ⋯ S ≈3.25 Å | Strong intermolecular interaction stabilizing the lattice. |
Implications for Drug Development
For drug development professionals, the crystal structure of 2H-benzimidazole-2-thione is not merely an academic exercise; it is the foundation of structure-based drug design (SBDD).
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Pharmacophore Mapping: The confirmed thione state dictates that the molecule acts as a dual hydrogen-bond donor (via the two N-H groups) and a single, diffuse hydrogen-bond acceptor (via the sulfur atom). If a computational chemist mistakenly models the thiol tautomer, docking simulations will fail to predict the correct binding pose within a target protein's active site.
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Bioavailability and Solubility: The robust N-H···S hydrogen-bonded lattice results in high lattice energy, which directly correlates to the compound's relatively low aqueous solubility. Disrupting this symmetry—for example, by methylating one of the nitrogen atoms—can drastically lower the melting point and improve solubility, a key strategy in lead optimization.
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Reactivity Profiling: The C=S bond length ( ∼1.69 Å) indicates significant polarization. The sulfur atom is highly nucleophilic, explaining why 2-mercaptobenzimidazole derivatives are excellent precursors for synthesizing thioethers (e.g., the synthesis pathway for proton pump inhibitors).
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6711, 2-Mercaptobenzimidazole. PubChem. Available at:[Link]
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]
